4-甲基-2-氧代-3-苯基-2H-色满-6-基甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

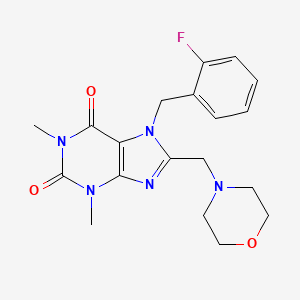

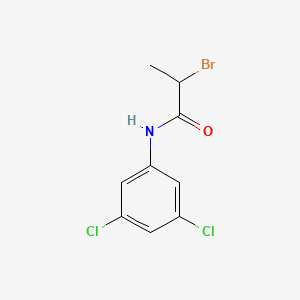

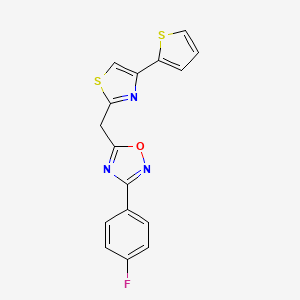

“4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . This is due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .科学研究应用

Multicomponent Reactions

This compound can be used in multicomponent reactions, which are reactions that involve the formation of multiple bonds in a single operation . These reactions are a promising tool for the creation of diverse molecular structures with enhanced efficiency, reduced waste, and high atom economy .

Organic Synthesis

The compound is a derivative of 4-hydroxycoumarin, which is a scaffold for various biologically active compounds. The methoxy group and the methanesulfonate moiety suggest potential modifications that could impact the molecule’s physical, chemical, and biological properties.

Antimicrobial Activity

The compound could potentially have antimicrobial activity. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Anticancer Activity

Coumarin-based derivatives, like this compound, are important structural scaffolds for the synthesis of potential biologically active compounds with different pharmacological applications . They continue to be designed and synthesized because of their remarkable biological properties, including anticancer activity .

Anticonvulsant Activity

Coumarin-based derivatives have also been reported to have anticonvulsant activity . This suggests that “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate” could potentially be used in the development of new anticonvulsant drugs .

Fluorescence Sensors

Coumarins with an intramolecular charge transfer character have also been investigated for fluorescence sensors . This suggests that the compound could potentially be used in the development of new fluorescence sensors .

作用机制

Target of Action

They have been studied for their potential antimicrobial, anticoagulant, anti-inflammatory, and anticancer properties .

Mode of Action

Coumarin derivatives often exert their effects by interacting with biological macromolecules, altering their function and leading to various physiological effects .

Biochemical Pathways

Without specific information on “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate”, it’s hard to say which biochemical pathways it might affect. Coumarin derivatives have been found to interfere with several biochemical pathways, including those involved in inflammation, coagulation, and cell proliferation .

Result of Action

Coumarin derivatives have been found to have various effects at the molecular and cellular level, including inhibition of enzyme activity, alteration of receptor function, and induction of cell death .

属性

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-6-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-11-14-10-13(22-23(2,19)20)8-9-15(14)21-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIXKXYANFFFCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2558297.png)

![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)

![1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)

![N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide](/img/structure/B2558304.png)